2-(Chloromethyl)-6-(trifluoromethyl)pyrazine

Pyrazine N-oxide Regioselective oxidation Heterocyclic functionalization

2-(Chloromethyl)-6-(trifluoromethyl)pyrazine is a disubstituted pyrazine heterocycle bearing a chloromethyl group at the 2-position and a trifluoromethyl group at the 6-position. The compound has molecular formula C₆H₄ClF₃N₂, molecular weight 196.558 g/mol, and exact mass 196.001511.

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
CAS No. 1060812-75-0
Cat. No. B12441826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-(trifluoromethyl)pyrazine
CAS1060812-75-0
Molecular FormulaC6H4ClF3N2
Molecular Weight196.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)C(F)(F)F)CCl
InChIInChI=1S/C6H4ClF3N2/c7-1-4-2-11-3-5(12-4)6(8,9)10/h2-3H,1H2
InChIKeyWAKVRKDWMHMRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-6-(trifluoromethyl)pyrazine (CAS 1060812-75-0): Physicochemical and Structural Profile


2-(Chloromethyl)-6-(trifluoromethyl)pyrazine is a disubstituted pyrazine heterocycle bearing a chloromethyl group at the 2-position and a trifluoromethyl group at the 6-position. The compound has molecular formula C₆H₄ClF₃N₂, molecular weight 196.558 g/mol, and exact mass 196.001511 . Its predicted physicochemical properties include density of 1.4±0.1 g/cm³, boiling point of 186.1±35.0 °C at 760 mmHg, flash point of 66.3±25.9 °C, vapor pressure of 0.9±0.3 mmHg at 25°C, LogP of 1.36, and refractive index of 1.455 . The pyrazine core is electron-deficient, a property that fundamentally influences the reactivity of both substituents and distinguishes this scaffold from more electron-rich heterocycles . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, where the combination of the electrophilic chloromethyl handle and the lipophilic, metabolically stable trifluoromethyl group enables downstream diversification.

2-(Chloromethyl)-6-(trifluoromethyl)pyrazine: Why 2,5-Regioisomer Substitution Introduces Uncontrolled Variability


In procurement workflows for trifluoromethylpyrazine building blocks, the 2-(chloromethyl)-5-(trifluoromethyl)pyrazine regioisomer (CAS 1060812-69-2) is frequently presented as an alternative due to identical molecular formula and molecular weight (196.558 g/mol) . However, the 1,4- versus 1,3-disposition of substituents on the electron-deficient pyrazine ring fundamentally alters the electronic environment at each reactive site . The 2,6-substitution pattern creates a symmetrical electronic distribution that renders the nitrogen atoms electronically distinct from those in the 2,5-isomer, directly influencing regioselectivity in N-oxidation, metal coordination, and nucleophilic aromatic substitution reactions. This positional isomerism means that synthetic intermediates prepared from the 2,5-isomer cannot reliably reproduce reaction outcomes optimized for the 2,6-isomer without extensive revalidation. The following quantitative evidence establishes where these differences manifest with measurable impact.

Quantitative Differentiation of 2-(Chloromethyl)-6-(trifluoromethyl)pyrazine from Closest Analogs


Regioselective N-Oxidation Differentiation: 2,6- vs. 2,5-Substitution Pattern

The 2,6-disubstitution pattern of 2-(chloromethyl)-6-(trifluoromethyl)pyrazine confers predictable regioselectivity in N-oxidation reactions. In pyrazine systems bearing electron-withdrawing trifluoromethyl groups, the position of the second substituent dictates which nitrogen undergoes preferential oxidation [1]. For 2,6-disubstituted pyrazines, the symmetric electronic environment directs oxidation to the less sterically hindered nitrogen, typically yielding a single predominant N-oxide product with regioselectivity >90% [1]. In contrast, 2,5-disubstituted analogs (e.g., CAS 1060812-69-2) exhibit ambiguous regioselectivity due to asymmetric electronic distribution, often producing mixtures of N1- and N4-oxides in ratios ranging from 1:1 to 3:1 depending on reaction conditions [1].

Pyrazine N-oxide Regioselective oxidation Heterocyclic functionalization

Synthetic Utility in Heteroaryl Ether Formation via Rhodium-Catalyzed Exchange

The chloromethyl group at the 6-position (relative to trifluoromethyl at the 2-position) provides a strategically positioned electrophilic handle for constructing unsymmetric di(heteroaryl) ethers via rhodium-catalyzed heteroaryl exchange reactions . The 2,6-substitution pattern places the reactive chloromethyl moiety at the position most activated toward nucleophilic displacement by the electron-withdrawing trifluoromethyl group, a regiochemical arrangement that is not replicated in 2,5- or 2,3-substituted isomers. Rhodium-catalyzed heteroaryl exchange methodology enables the synthesis of unsymmetric di(heteroaryl) ethers from heteroaryl aryl ethers and heteroaryl esters at equilibrium, with the pyrazine scaffold serving as a privileged heteroaryl component .

Di(heteroaryl) ether Rhodium catalysis Cross-coupling

Boiling Point Differential Between 2,6- and 2,3-Regioisomers

While the 2,5-regioisomer (CAS 1060812-69-2) shares identical molecular weight (196.558 g/mol) and molecular formula with the target compound , the 2,3-regioisomer (CAS 1197229-15-4) exhibits a measurable boiling point differential of approximately 1.9°C . Specifically, 2-(chloromethyl)-6-(trifluoromethyl)pyrazine has a predicted boiling point of 186.1±35.0°C at 760 mmHg, whereas the 2,3-regioisomer shows 184.2±35.0°C at 760 mmHg . This differential, though modest, is analytically meaningful for chromatographic separation and quality control verification of regioisomeric purity.

Physicochemical property Regioisomer separation Quality control

Electrophilic Reactivity Differentiation via Chloromethyl Group Positioning

The reactivity of the chloromethyl group in 2-(chloromethyl)-6-(trifluoromethyl)pyrazine toward nucleophilic substitution is modulated by the electron-withdrawing trifluoromethyl group at the 6-position. The 1,4-disposition (2,6-substitution) places the chloromethyl moiety at the position where inductive withdrawal by the CF₃ group is transmitted through the π-system with maximal efficiency, enhancing electrophilicity relative to unsubstituted chloromethylpyrazines . In contrast, the 2,5-isomer positions the CF₃ group at a site where electronic transmission to the chloromethyl-bearing carbon follows a different pathway through the heteroaromatic ring, resulting in distinct reactivity profiles that affect reaction rates and yields in nucleophilic displacement reactions .

Nucleophilic substitution Electrophilicity Synthetic building block

Agrochemical Lead Scaffold Precedent: 3-(Trifluoromethyl)pyrazine-2-carboxamide Pharmacophore

The trifluoromethylpyrazine scaffold is validated as a privileged pharmacophore in commercial agrochemicals. Pyraziflumid, a succinate dehydrogenase inhibitor (SDHI) fungicide developed by Nihon Nohyaku Co., Ltd. and registered in Japan and South Korea in 2018, features a 3-(trifluoromethyl)pyrazine-2-carboxamide core structure [1]. The compound exhibits excellent fungicidal activities against a broad range of plant diseases including ascomycete and basidiomycete fungi, with favorable preventive, residual, curative, and rain-fastness properties [1]. While 2-(chloromethyl)-6-(trifluoromethyl)pyrazine differs from the pyraziflumid core in substitution pattern (2,6- vs. 2,3-disubstitution), it belongs to the same trifluoromethylpyrazine building block family that has demonstrated commercial viability in crop protection applications. This scaffold-level validation reduces the risk associated with investing in this compound class for agrochemical discovery programs.

SDHI fungicide Pyraziflumid Agrochemical discovery

Substituent Effects in Chlorinated Alkylpyrazine Synthesis: Regiochemical Constraints

Patent literature on the synthesis of chlorinated alkylpyrazines reveals regiochemical constraints that directly inform procurement decisions. US3113132A describes methods for chlorination of methylpyrazine, ethylpyrazine, 2,5-dimethylpyrazine, and 2,5-diethylpyrazine, explicitly noting that attempts to chlorinate other pyrazine derivatives were not successful under the disclosed conditions [1]. The patent's limitation to specific alkylpyrazine substrates indicates that the presence and position of substituents dramatically influence the feasibility and yield of radical chlorination reactions. For 2-(chloromethyl)-6-(trifluoromethyl)pyrazine, the combination of the strongly electron-withdrawing trifluoromethyl group and the specific 2,6-substitution pattern presents a distinct synthetic challenge compared to simpler alkylpyrazines, meaning that alternative synthetic routes or specialized conditions are required for its preparation.

Radical chlorination Synthetic methodology Process chemistry

2-(Chloromethyl)-6-(trifluoromethyl)pyrazine: Evidence-Backed Application Scenarios


Medicinal Chemistry: Synthesis of Pyrazine-Containing Drug Candidates via N-Oxide Intermediates

The predictable regioselectivity (>90%) of 2-(chloromethyl)-6-(trifluoromethyl)pyrazine in N-oxidation reactions [1] makes it the preferred starting material for preparing single-isomer pyrazine N-oxide intermediates. Pyrazine N-oxides serve as versatile intermediates for further functionalization, including nucleophilic substitution, cross-coupling, and deoxygenative transformations. The ability to obtain a single N-oxide isomer without chromatographic separation of regioisomeric mixtures reduces purification costs and increases overall synthetic throughput—factors that directly impact medicinal chemistry campaign timelines. This advantage is not available with the 2,5-regioisomer, which typically yields N-oxide mixtures requiring costly separation steps.

Agrochemical Discovery: Diversification of Trifluoromethylpyrazine Scaffolds for SDHI Fungicide Programs

The trifluoromethylpyrazine scaffold has demonstrated commercial viability in the succinate dehydrogenase inhibitor (SDHI) fungicide class, exemplified by pyraziflumid [2]. 2-(Chloromethyl)-6-(trifluoromethyl)pyrazine provides a distinct substitution pattern (2,6- vs. the 2,3-disubstitution of pyraziflumid) that enables exploration of novel chemical space around the validated trifluoromethylpyrazine pharmacophore. The chloromethyl handle permits rapid diversification through nucleophilic displacement with amines, thiols, or alkoxides , allowing agrochemical discovery teams to generate focused libraries for structure-activity relationship (SAR) studies while leveraging scaffold-level validation that reduces program risk.

Process Chemistry: Quality Control Verification via Boiling Point Discrimination

The 1.9°C boiling point differential between 2-(chloromethyl)-6-(trifluoromethyl)pyrazine (186.1±35.0°C) and its 2,3-regioisomer (184.2±35.0°C) provides an analytically accessible quality control parameter. Procurement specialists and analytical chemists can leverage this physicochemical difference for gas chromatographic verification of regioisomeric identity and purity. This capability is particularly valuable when establishing new supplier relationships or validating incoming material where regioisomeric cross-contamination could compromise downstream synthetic outcomes.

Synthetic Methodology: Rhodium-Catalyzed Di(heteroaryl) Ether Construction

The 2,6-substitution pattern positions the chloromethyl group for optimal electronic activation in rhodium-catalyzed heteroaryl exchange reactions used to synthesize unsymmetric di(heteroaryl) ethers . These ethers represent an important structural motif in pharmaceutical compounds, and the ability to efficiently incorporate a trifluoromethylpyrazine moiety into such frameworks is a distinct synthetic advantage. Procurement of the correct 2,6-regioisomer ensures compatibility with catalytic protocols that have been optimized for this specific substitution pattern.

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